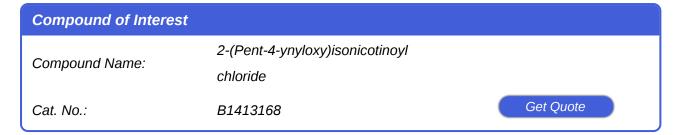


Technical Guide: 2-(Pent-4-ynyloxy)isonicotinoyl

chloride

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for **2-(Pent-4-ynyloxy)isonicotinoyl chloride** could not be identified in a comprehensive search of chemical databases. This suggests that the compound may be novel or not commercially available. The following technical guide is a hypothetical overview based on established principles of organic chemistry and data from structurally related compounds. It is intended to provide a framework for the synthesis, characterization, and potential applications of this molecule.

Introduction

2-(Pent-4-ynyloxy)isonicotinoyl chloride is a bifunctional molecule of significant interest in chemical biology and drug discovery. It incorporates a reactive isonicotinoyl chloride moiety, a derivative of the isonicotinic acid core, with a pent-4-ynyloxy side chain. The terminal alkyne group serves as a versatile handle for bioorthogonal "click chemistry" reactions, enabling the covalent labeling of biomolecules.[1][2] The isonicotinoyl chloride itself is a reactive acylating agent, suitable for conjugation to nucleophilic groups on other molecules. This combination makes **2-(Pent-4-ynyloxy)isonicotinoyl chloride** a potentially valuable tool for creating chemical probes, targeted drug delivery systems, and novel bioactive conjugates.[3]

Physicochemical and Spectroscopic Data



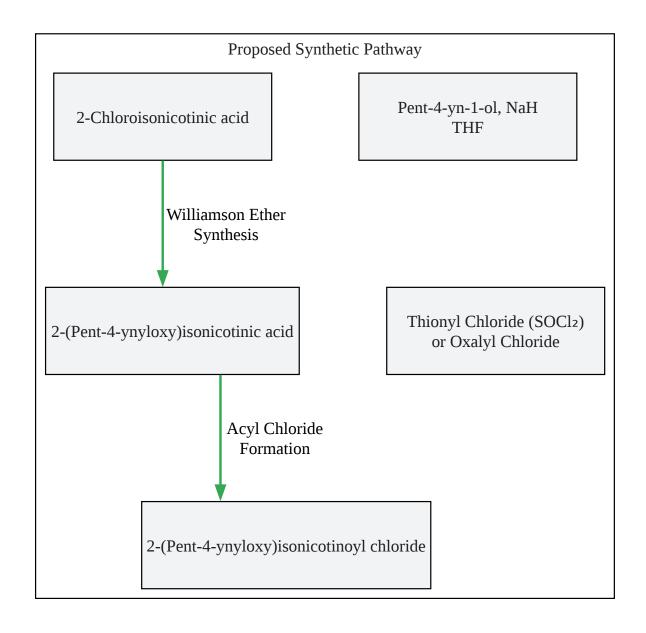
The following table summarizes the predicted physicochemical properties and expected spectroscopic data for **2-(Pent-4-ynyloxy)isonicotinoyl chloride**. These values are extrapolated from known data for isonicotinoyl chloride and related pyridine derivatives.[4][5][6] [7]

Property	Predicted Value
Molecular Formula	C11H10CINO2
Molecular Weight	223.65 g/mol
Appearance	Colorless to light yellow oil or low-melting solid
Boiling Point	Decomposes upon heating
Solubility	Soluble in aprotic organic solvents (e.g., DCM, THF, DMF)
¹H NMR (CDCl₃, 400 MHz)	δ 8.3-8.4 (d, 1H), 7.8-7.9 (s, 1H), 7.2-7.3 (d, 1H), 4.5-4.6 (t, 2H), 2.4-2.5 (m, 2H), 2.0-2.1 (t, 1H), 1.9-2.0 (m, 2H)
¹³ C NMR (CDCl₃, 101 MHz)	δ 168-170, 162-164, 150-152, 145-147, 120- 122, 115-117, 82-84, 69-71, 67-69, 28-30, 15-17
IR (neat, cm ⁻¹)	3300-3250 (C≡C-H stretch), 2120-2100 (C≡C stretch), 1780-1750 (C=O stretch, acyl chloride), 1600-1580 (C=C, C=N stretch)
Mass Spectrometry (EI)	m/z 223 (M+), 188 ([M-Cl]+)

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **2-(Pent-4-ynyloxy)isonicotinoyl chloride** starts from the commercially available 2-chloroisonicotinic acid. The synthesis involves two key steps: a nucleophilic aromatic substitution to introduce the pent-4-ynyloxy side chain, followed by the conversion of the carboxylic acid to the acyl chloride.





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A proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid

• Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).



- Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the THF at 0 °C.
- Alcohol Addition: Slowly add pent-4-yn-1-ol (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
- Nucleophilic Substitution: Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.
- Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous solution with 1 M HCl to precipitate the product.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Experimental Protocol: Synthesis of 2-(Pent-4-ynyloxy)isonicotinoyl chloride

- Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
- Chlorination: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the suspension at 0 °C.[8][9][10] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the
 evolution of gas ceases and the reaction mixture becomes a clear solution.
- Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The
 resulting crude 2-(Pent-4-ynyloxy)isonicotinoyl chloride is often used in the next step
 without further purification due to its reactivity and moisture sensitivity.

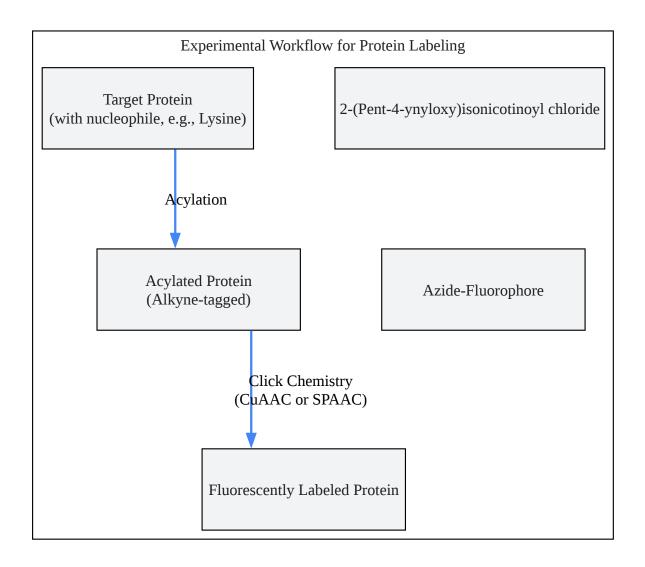


Applications in Drug Development and Chemical Biology

The unique structure of **2-(Pent-4-ynyloxy)isonicotinoyl chloride** makes it a valuable reagent for several applications:

- Chemical Probe Synthesis: The terminal alkyne allows for conjugation to azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry".[2][11][12] This enables the labeling of proteins, nucleic acids, and other cellular components for visualization, isolation, and identification.[1]
- Target Identification: The molecule can be used to acylate a protein of interest. The incorporated alkyne tag can then be used to pull down the protein-probe conjugate from a complex biological lysate for identification by mass spectrometry.
- Drug Conjugation: The isonicotinoyl chloride can be used to link the pent-4-ynyloxy moiety to a drug molecule, thereby equipping it with a handle for subsequent modifications or for tracking its distribution and metabolism.[3]





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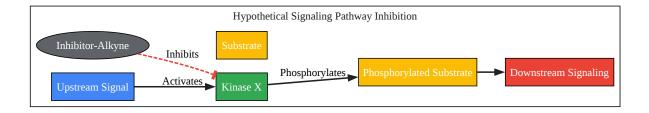
Workflow for labeling a target protein using the title compound.

Hypothetical Signaling Pathway Interaction

Small-molecule inhibitors are crucial for dissecting signaling pathways.[13][14][15] A derivative of **2-(Pent-4-ynyloxy)isonicotinoyl chloride** could be designed as an inhibitor for a specific enzyme, such as a kinase. The alkyne handle would then allow for the verification of target engagement within a cellular context.



For instance, consider a hypothetical kinase, "Kinase X," in a signaling cascade. An inhibitor derived from our title compound, "Inhibitor-Alkyne," is designed to bind to the active site of Kinase X. This binding event blocks the phosphorylation of its downstream substrate, thereby inhibiting the signaling pathway. The presence of the alkyne allows researchers to confirm that the inhibitor is bound to Kinase X in cells by using a fluorescent azide probe and click chemistry.



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Inhibition of a hypothetical kinase signaling pathway.

Safety and Handling

Acyl chlorides are highly reactive and moisture-sensitive compounds. They react exothermically with water, alcohols, and amines.[9] Therefore, **2-(Pent-4-ynyloxy)isonicotinoyl chloride** should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

Conclusion

While **2-(Pent-4-ynyloxy)isonicotinoyl chloride** is not a commercially cataloged chemical, its structure represents a powerful combination of a reactive acylating agent and a bioorthogonal handle. The synthetic pathways and applications outlined in this guide provide a robust framework for its potential use in advancing research in chemical biology, drug discovery, and molecular pharmacology. Researchers are encouraged to adapt the provided protocols to their



specific needs, with careful consideration of the reactive nature of the acyl chloride functionality.

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